molecular formula C11H7ClN2OS B2645481 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile CAS No. 469877-47-2

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile

Cat. No.: B2645481
CAS No.: 469877-47-2
M. Wt: 250.7
InChI Key: MUCKQWWUWPHMCR-CLFYSBASSA-N
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Description

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile (CAS: 307975-77-5) is a heterocyclic nitrile derivative featuring a benzothiazole core substituted with a chloro and oxo-butyronitrile group. This compound is commercially available from Santa Cruz Biotechnology at $188.00 (250 mg) and $380.00 (1 g) and is identified as a phase II detoxification enzyme activator .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,15H,5H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCKQWWUWPHMCR-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(CCl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/CCl)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307975-77-5
Record name 2-(1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-4-CHLORO-3-OXOBUTANENITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile typically involves the condensation of benzothiazole derivatives with appropriate nitrile and chloro-ketone precursors. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is known for its potential therapeutic applications, particularly as:

  • Analgesic Agents : Studies have shown that derivatives of benzothiazole exhibit significant analgesic properties. For instance, compounds similar to 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile have been evaluated for their ability to alleviate pain without causing gastric lesions, a common side effect of traditional analgesics .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. The mechanism involves inhibition of prostaglandin synthesis, which is crucial in the inflammatory response. Various derivatives have been synthesized and tested for their efficacy in reducing inflammation in animal models .

The compound has been explored for its activity against various biological targets:

  • Receptor Binding : It has shown potential as a ligand for dopaminergic and serotoninergic receptors, indicating possible applications in neuropharmacology .
  • Antimicrobial Properties : Preliminary studies suggest that certain derivatives may exhibit antimicrobial activity, making them candidates for further exploration in treating infections .

Case Study 1: Analgesic and Anti-inflammatory Effects

A study investigated a series of benzothiazole derivatives, including the target compound, for their analgesic and anti-inflammatory effects. The results demonstrated that these compounds significantly reduced pain responses in tested subjects while exhibiting minimal side effects compared to conventional drugs .

Case Study 2: Neuropharmacological Potential

Another research effort focused on the neuropharmacological properties of similar compounds. The findings indicated that these derivatives could modulate receptor activity associated with mood and anxiety disorders, suggesting their potential as therapeutic agents in psychiatric medicine .

Mechanism of Action

The mechanism of action of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Insights

  • Benzothiazole vs. Benzoimidazole: The target compound’s benzothiazole group (vs. The benzoimidazol analog is marketed for medicinal use, suggesting divergent biological targets .
  • Chloro Substituent Effects: The chloro group in the target compound and 5219-07-8 correlates with bioactivity; highlights that chloro-phenoxy analogs exhibit antifungal properties, implying chloro substituents influence biological interactions .
  • Cost and Applications: The target compound is significantly costlier than 4-Cyanoindole ($188 vs. $62 per 250 mg), likely due to its specialized role in enzyme activation rather than general synthesis .

Biological Activity

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile, commonly referred to as a benzothiazolone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C11H7ClN2OSC_{11}H_{7}ClN_{2}OS with a molecular weight of approximately 250.7 g/mol. It features a benzothiazole moiety, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₁H₇ClN₂OS
Molecular Weight250.7 g/mol
CAS Number307975-77-5
EINECSNot available

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzothiazole scaffold exhibit promising anticancer properties. For example, research focused on related compounds has shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study highlighted that some benzothiazolone derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

The anticancer activity of benzothiazolone derivatives is often attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Specifically, these compounds can interfere with the mitotic spindle formation during cell division, causing multipolar spindles and subsequent cell death .

Cholinesterase Inhibition

In addition to anticancer properties, some studies have reported that benzothiazolone derivatives may act as inhibitors of cholinesterase enzymes, which are crucial for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of this compound indicate that it may possess inhibitory effects against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Study on Anticancer Activity

A study published in December 2021 evaluated a series of styryl-benzothiazolone analogs and their cytotoxic effects across multiple cell lines. One compound demonstrated an IC50 value of 0.13 µM against EA.hy926 endothelial cells, highlighting the potential for these compounds in targeting angiogenesis in tumors .

In Silico Studies

Computational studies have been employed to predict the pharmacokinetic properties of benzothiazolone derivatives, including their absorption, distribution, metabolism, excretion (ADMET), and toxicity profiles. These studies are critical for understanding how modifications to the chemical structure can enhance biological activity while minimizing side effects .

Summary of Findings

The biological activities associated with this compound suggest that it could serve as a lead compound for further development in anticancer and antimicrobial therapies. Its ability to inhibit cholinesterase also opens avenues for research into neuroprotective applications.

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